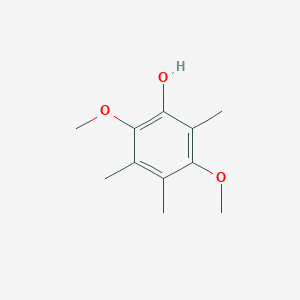

2,5-Dimethoxy-3,4,6-trimethylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethoxy-3,4,6-trimethylphenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2,5-Dimethoxy-3,4,6-trimethylphenol, also known as a derivative of trimethylphenol, has garnered attention for its diverse applications in scientific research and industry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

Synthesis of Fine Chemicals

This compound serves as an important intermediate in the synthesis of various fine chemicals. It is particularly useful in producing phenolic compounds that are precursors to pharmaceuticals and agrochemicals.

Case Study: Synthesis of Vitamin E

One notable application is in the synthesis of Vitamin E (tocopherols), where this compound acts as a precursor. The methylation and functionalization processes involving this compound have been documented to enhance the yield of Vitamin E derivatives significantly .

Polymer Production

This compound is also utilized in the production of polymer materials. It can act as a comonomer in the modification of polyphenylene oxide resins, enhancing their thermal stability and mechanical properties.

Data Summary Table: Polymer Applications

| Polymer Type | Role of this compound | Benefits |

|---|---|---|

| Polyphenylene Oxide | Comonomer | Improved thermal stability |

| Epoxy Resins | Additive | Enhanced adhesion properties |

Agricultural Chemicals

The compound has potential applications in the formulation of herbicides and pesticides. Its structural features allow it to interact effectively with plant biochemistry.

Case Study: Herbicide Formulation

Research indicates that formulations containing this compound exhibit enhanced efficacy against specific weed species. Its role in modifying the bioavailability of active ingredients has been highlighted in several studies .

Antioxidant Activity

Recent studies have shown that this compound possesses antioxidant properties. This makes it a candidate for use in food preservation and cosmetics.

Experimental Evidence

In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting its potential application in formulations aimed at reducing oxidative stress .

Chemical Reactions Analysis

Oxidation Reactions

Phenolic derivatives with electron-donating groups (e.g., methyl, methoxy) are susceptible to oxidation. For example:

-

Fe(III)-mediated oxidation : 2,4,6-Trimethylphenol (TMP) undergoes oxidation in the presence of Fe(III) aquacomplexes to form hydroxylated and aldehyde derivatives (e.g., 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde) via a redox mechanism involving Fe(III)/Fe(II) cycling .

-

Singlet oxygen oxidation : 2,4,6-Trimethylphenol reacts rapidly with singlet oxygen (1O2) in aqueous solutions, forming oxidized products through radical intermediates .

Hypothesis for 2,5-dimethoxy-3,4,6-trimethylphenol :

-

The hydroxymethyl group (-CH2OH) in its structure could undergo further oxidation to a carboxylic acid (-COOH) or ketone (-C=O) under strong oxidizing conditions.

-

Methoxy groups may stabilize intermediates, directing oxidation to specific positions (e.g., para to methoxy groups).

Electrophilic Substitution

Phenolic compounds with multiple substituents exhibit regioselectivity in electrophilic reactions. For instance:

-

Trifluoromethylthiolation : 2,6-Dimethoxyphenol undergoes selective 3-SCF3 substitution under acid-promoted conditions .

-

Methylation : Vapor-phase methylation of phenols with methanol over MgO catalysts produces trimethyl derivatives at high temperatures (400–500°C) .

Hypothesis for this compound :

-

Methoxy groups at positions 2 and 5 would direct electrophiles (e.g., NO2+, SO3H+) to the remaining unsubstituted positions (likely position 1 or 4) due to their strong ortho/para-directing effects.

-

Steric hindrance from methyl groups at positions 3, 4, and 6 may limit reactivity at these sites.

Acid/Base-Mediated Reactions

-

Demethylation : Methoxy groups in phenolic compounds can undergo acid-catalyzed demethylation to form hydroxyl groups. For example, 2,5-dimethoxy-3,4,6-trimethylphenylmethanol might lose methoxy groups under strong acidic conditions, yielding polyhydroxy derivatives.

-

Ether cleavage : The hydroxymethyl group (-CH2OH) could participate in nucleophilic substitution or elimination reactions in acidic/basic media.

Enzymatic Reactions

Chloroperoxidase (CPO)-catalyzed reactions with phenolic substrates like 2,4,6-trimethylphenol involve chloride-dependent peroxidation pathways . Similar enzymatic oxidation could occur for this compound, particularly at the hydroxymethyl moiety.

Key Challenges and Research Gaps

-

No direct studies on this compound’s reactivity were identified in the provided sources.

-

Predictions rely on analogous systems (e.g., TMP, dimethoxyphenols), which may not fully account for steric/electronic effects of its unique substitution pattern.

Experimental validation is required to confirm these hypotheses, particularly focusing on:

-

Oxidation pathways (e.g., with Fe(III), singlet oxygen).

-

Regioselectivity in electrophilic substitution.

-

Stability under acidic/basic conditions.

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2,5-dimethoxy-3,4,6-trimethylphenol |

InChI |

InChI=1S/C11H16O3/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h12H,1-5H3 |

InChI Key |

MYSRFGPZGGLNDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C)O)OC)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.